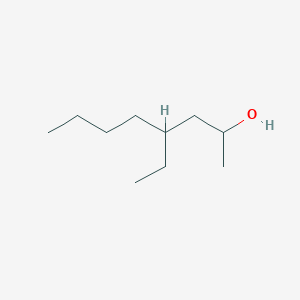

4-Ethyl-2-octanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKBTEISGUWZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337408 | |

| Record name | 4-Ethyl-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-78-0 | |

| Record name | 4-Ethyl-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-octanol (CAS: 19780-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Ethyl-2-octanol (CAS number 19780-78-0), a secondary branched-chain aliphatic alcohol. This document collates available physicochemical data, outlines potential experimental protocols for its synthesis and analysis, and explores its general biological context based on the activities of related compounds.

Core Physicochemical Properties

This compound, with the IUPAC name 4-ethyloctan-2-ol, is a chiral secondary alcohol.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 19780-78-0 | [1] |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Boiling Point | 206.4 ± 8.0 °C (Predicted) | |

| Density | 0.824 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.4361 | |

| pKa | 15.21 ± 0.20 (Predicted) | |

| LogP (Octanol/Water) | 3.8 | [1] |

Synthesis of this compound

Grignard Reaction

A plausible synthetic route involves the Grignard reaction between an appropriate Grignard reagent and an aldehyde. For the synthesis of this compound, this would typically involve the reaction of a pentylmagnesium halide with propionaldehyde (B47417) or an ethylmagnesium halide with hexanal. A generalized workflow for such a synthesis is depicted below.[2][3]

Experimental Protocol (General):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. The corresponding alkyl halide (e.g., 1-bromopentane) is dissolved in anhydrous ether and added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., propionaldehyde) in anhydrous ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for a specified period.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to yield the secondary alcohol.

Reduction of 4-Ethyl-2-octanone

An alternative synthetic route is the reduction of the corresponding ketone, 4-ethyl-2-octanone. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation.[4][5]

Experimental Protocol (General):

-

Reaction: 4-Ethyl-2-octanone is dissolved in a suitable protic solvent, such as ethanol (B145695) or methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Work-up: The reaction is quenched by the addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude alcohol is then purified by distillation or column chromatography.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule, including the hydroxyl proton, the proton on the carbon bearing the hydroxyl group (C2), and the various alkyl protons. The splitting patterns and integration of these signals would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, confirming the carbon skeleton.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.[1]

-

Mass Spectrometry (MS): Mass spectral analysis, likely via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.[1]

Experimental Protocol for GC-MS Analysis (General):

While derivatization is often employed for the GC-MS analysis of alcohols to improve peak shape and sensitivity, direct analysis is also possible, particularly with the use of a polar capillary column.[6]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A polar capillary column (e.g., WAX or PEG phase) is recommended for the analysis of underivatized alcohols.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte from any impurities.

-

MS Detection: Electron ionization (EI) is typically used, with a scan range appropriate for the molecular weight of the compound.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is determined, and the mass spectrum of this peak is compared with reference spectra for identification.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the current literature. However, the biological effects of aliphatic alcohols, in general, are an area of active research.

General Biological Effects of Aliphatic Alcohols

-

Membrane Interactions: Aliphatic alcohols are known to interact with cell membranes, potentially disrupting their structure and function.[7] This non-specific interaction can affect various cellular processes.

-

Modulation of Signaling Pathways: Longer-chain alcohols have been shown to modulate the activity of certain ion channels and signaling pathways.[8] For instance, they can have dual effects on Kv7.2/7.3 potassium channels.[8] Ethanol, a short-chain alcohol, is known to alter numerous intracellular signaling pathways, including those involving receptor tyrosine kinases and protein serine-threonine kinases.[9][10] These alterations can impact gene expression, protein translation, and neuronal excitability.[9]

-

Immunomodulatory Effects: Some aliphatic alcohols have been shown to suppress the phagocytic activity of human monocytes, which could have implications for the immune response.[11]

Potential Relevance in Drug Development

The inclusion of alcohol functional groups in drug molecules can influence their physicochemical properties and pharmacological activity. Secondary alcohols, such as this compound, can participate in hydrogen bonding, which is a crucial interaction in drug-receptor binding. The lipophilicity of the alkyl chain in this compound suggests it may interact with hydrophobic pockets in target proteins.

While there is no direct evidence of this compound being used in drug development, the study of branched-chain aliphatic alcohols contributes to the broader understanding of structure-activity relationships and the design of new therapeutic agents.

Safety and Handling

According to available safety data, this compound is considered a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This technical guide has summarized the available information on the characterization of this compound. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, analysis, and potential biological relevance based on established chemical principles and the known properties of related aliphatic alcohols. Further research is needed to fully elucidate the specific properties and potential applications of this compound in scientific and pharmaceutical contexts.

References

- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual regulation of Kv7.2/7.3 channels by long-chain n-alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aliphatic alcohols in spirits inhibit phagocytosis by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Ethyl-2-octanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-octanol, a secondary alcohol with applications in various chemical syntheses. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of use. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1465 | C-H bend (alkane) |

| ~1100 | C-O stretch (secondary alcohol)[1] |

Note: The IR spectrum of this compound is characterized by a strong, broad absorption band around 3350 cm⁻¹ indicative of the hydroxyl group's O-H stretch, a feature typical for alcohols.[2][3][4] The spectrum also displays characteristic C-H stretching and bending vibrations for the alkyl backbone. The C-O stretching vibration for a secondary alcohol is expected around 1100 cm⁻¹.[1]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 45 | 100 | [CH₃CHOH]⁺ |

| 98 | High | [M - C₄H₉O]⁺ or rearrangement product |

| 57 | High | [C₄H₉]⁺ |

| Additional data not available | Data not available | Data not available |

Note: The mass spectrum of this compound is available in the NIST WebBook.[5][6] The base peak is observed at m/z 45, corresponding to the alpha-cleavage fragment containing the hydroxyl group. Other significant peaks at m/z 98 and 57 are also prominent.[7]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via Gas Chromatography (GC-MS).

-

Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar or semi-polar column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties and Phase Transitions of 4-Ethyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of 4-Ethyl-2-octanol (CAS No: 19780-78-0), a branched secondary alcohol. Due to a notable scarcity of direct experimental data for this specific compound, this guide synthesizes available predicted data, experimental values for structurally analogous compounds, and established theoretical methodologies. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical behavior of such molecules. This document summarizes key quantitative data in structured tables, details relevant experimental protocols for thermodynamic measurements, and provides visualizations of experimental workflows.

Introduction

This compound is a C10 branched-chain secondary alcohol. The presence of both a hydroxyl group and alkyl branching imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. Understanding the thermodynamic properties and phase behavior of this molecule is crucial for process design, formulation development, and safety assessments. This guide addresses the current knowledge gap by consolidating available information and providing context through data from similar compounds and predictive models.

Molecular Structure and Properties

The molecular structure of this compound, with its ethyl branch at the fourth carbon and a hydroxyl group at the second, influences its intermolecular forces, including hydrogen bonding and van der Waals interactions. These forces, in turn, dictate its macroscopic thermodynamic properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| CAS Number | 19780-78-0 | PubChem[1] |

| IUPAC Name | 4-ethyloctan-2-ol | PubChem[1] |

Thermodynamic Data

Phase Transition Temperatures

The melting and boiling points are fundamental properties that define the physical state of a substance under given conditions. For branched alcohols, these temperatures are influenced by the degree of branching, which affects crystal packing and intermolecular forces.

Table 2: Predicted and Comparative Phase Transition Temperatures

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| This compound (Predicted) | - | 211.15 (at 760 mmHg) | Cheméo (Predicted) |

| 1-Decanol (Experimental) | 6 | 232 | Elchemy[2] |

| 5-Methyl-3-heptanol (B97940) (Experimental) | - | 163.4 | NIST Web Thermo Tables[3] |

| 2-Methyl-3-heptanol (Experimental) | - | 161.85 | Cheméo |

Note: Predicted values should be used with caution and are best employed for comparative purposes.

Enthalpies of Phase Transition

The enthalpies of fusion and vaporization are critical for understanding the energy requirements of phase changes.

Table 3: Predicted and Comparative Enthalpies of Phase Transition

| Compound | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) | Source |

| This compound (Predicted) | 15.16 | 49.38 (at boiling point) | Cheméo (Predicted) |

| 1-Decanol (Experimental) | 27.9 | 68.7 (at 298.15 K) | NIST WebBook[4] |

| 5-Methyl-3-heptanol (Experimental) | - | 46.5 (at 345 K) | NIST WebBook[5] |

Experimental Protocols for Thermodynamic Property Determination

This section outlines standard experimental methodologies that can be employed to determine the thermodynamic properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For many organic compounds, it is a range rather than a single point.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus: A standard distillation setup is assembled, including a distillation flask, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Procedure: A sample of this compound is placed in the distillation flask with boiling chips. The liquid is heated, and the temperature is recorded when a stable vapor temperature is reached, and condensation is observed on the thermometer bulb.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology: Dynamic Vapor Microextraction (DVME)

This method is suitable for low-volatility compounds.[6]

-

Apparatus: A DVME system consists of a miniature vapor-equilibration vessel (saturator), a capillary vapor trap, and a carrier gas supply (e.g., helium).[6]

-

Procedure: The liquid sample is placed in the saturator, which is maintained at a constant temperature. A controlled flow of an inert carrier gas passes through the saturator, becoming saturated with the vapor of the substance. The vapor is then collected in a cold trap.

-

Analysis: The amount of condensed vapor is quantified (e.g., by gas chromatography).

-

Calculation: The vapor pressure is calculated from the amount of collected vapor, the volume of the carrier gas, and the temperature. The experiment is repeated at several temperatures to determine the temperature dependence of the vapor pressure. The enthalpy of vaporization is then calculated from the slope of the plot of ln(P) versus 1/T.

dot

Caption: Workflow for determining enthalpy of vaporization.

Determination of Enthalpy of Fusion (ΔHfus) and Other Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with phase transitions.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

dot

Caption: Workflow for DSC analysis.

Predictive Models for Thermodynamic Properties

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating the thermodynamic properties of compounds for which experimental data is unavailable.[7][8] These models correlate structural features of molecules (descriptors) with their physical properties. For alcohols, relevant descriptors often include molecular weight, number of carbon atoms, and parameters related to branching and the position of the hydroxyl group.[9]

dot

Caption: Logic of QSPR modeling for property prediction.

Conclusion and Future Directions

This technical guide has compiled the currently available information on the thermodynamic properties of this compound. While direct experimental data remains elusive, a reasonable estimation of its properties can be made through the examination of analogous compounds and the application of predictive models. For applications requiring high accuracy, it is imperative that the key thermodynamic parameters outlined in this guide are determined experimentally using the described protocols. Future work should focus on the experimental determination of the melting point, boiling point, enthalpy of fusion, and enthalpy of vaporization of pure this compound to provide a definitive dataset for this compound.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. C10 Alcohol Manufacturer & Suppliers |ELHUME-OC10 - Elchemy [elchemy.com]

- 3. 5-methyl-3-heptanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. 1-Decanol [webbook.nist.gov]

- 5. 3-Heptanol, 5-methyl- [webbook.nist.gov]

- 6. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Ethyl-2-octanol in organic and aqueous solvents

An In-depth Technical Guide on the Solubility of 4-Ethyl-2-octanol

Introduction

This compound (CAS: 19780-78-0) is a branched-chain decyl alcohol with the molecular formula C₁₀H₂₂O.[1][2] Understanding its solubility profile is critical for researchers, scientists, and drug development professionals, as solubility influences a wide range of applications, including reaction kinetics, formulation development, environmental fate, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in both aqueous and organic media.

Due to a lack of specific experimental data for this compound in publicly available literature, this guide will leverage data from structurally similar alcohols, such as 1-octanol, 2-octanol, and 2-ethyl-1-hexanol, to provide a robust and well-founded solubility profile.

Physicochemical Properties

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a substantial nonpolar ten-carbon branched alkyl chain, governs its solubility behavior. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the large alkyl portion contributes to its lipophilic (oil-loving) character.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| IUPAC Name | 4-ethyloctan-2-ol | PubChem[1] |

| Predicted XlogP | 3.8 | PubChem[1] |

XlogP is a computed octanol-water partition coefficient that indicates a strong preference for nonpolar environments.

Solubility Profile

The general principle of solubility, "like dissolves like," is paramount in predicting the behavior of this compound. Its significant nonpolar character suggests high solubility in organic solvents and low solubility in polar solvents like water.

Aqueous Solubility

The long, ten-carbon alkyl chain of this compound significantly outweighs the polar effect of the single hydroxyl group. This leads to a very low solubility in water. As the hydrocarbon chain of an alcohol increases in length, its water solubility decreases because the nonpolar portion disrupts the hydrogen bonding network of water molecules.[3][4][5]

The following table presents the aqueous solubility of structurally related C8 and C10 alcohols to serve as a proxy for this compound.

| Compound | Molecular Formula | Solubility in Water (g/L) at 25°C |

| 2-Ethyl-1-hexanol | C₈H₁₈O | 0.9 (Poorly soluble) |

| 2-Octanol | C₈H₁₈O | 1.12 |

| 1-Decanol (B1670082) | C₁₀H₂₂O | 0.037 |

Sources: 2-Ethyl-1-hexanol[6], 2-Octanol[7], 1-Decanol[4]

Based on this data, the aqueous solubility of this compound is expected to be very low, likely in the range of 1-decanol (<0.1 g/L).

Solubility in Organic Solvents

Given its predominantly nonpolar structure, this compound is expected to be miscible or highly soluble in a wide range of common organic solvents.[6] This includes nonpolar solvents like hexane (B92381) and toluene, as well as polar aprotic and protic solvents like ethers, ketones, and other alcohols.

The table below summarizes the expected solubility behavior based on data for analogous compounds.

| Solvent | Solvent Type | Expected Solubility of this compound |

| Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar (Aromatic) | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Acetone | Polar Aprotic | Soluble / Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

Rationale: Alcohols with long hydrocarbon chains are generally soluble in most common organic solvents.[6][7]

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the water solubility of substances with low solubility is the Flask Method , as described in OECD Test Guideline 105.

Methodology: Shake-Flask Method

This protocol outlines the steps to determine the water solubility of this compound.

-

Preparation of the Test System :

-

Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. The excess solute ensures that a saturated solution is achieved.

-

Prepare at least three replicate flasks.

-

-

Equilibration :

-

Seal the flasks and place them in a constant temperature bath, typically at 25°C.

-

Agitate the flasks at a constant rate for a sufficient period to allow the system to reach equilibrium. For compounds like long-chain alcohols, this may take 24 to 48 hours.

-

After initial agitation, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to permit phase separation. The undissolved this compound will typically form a distinct layer or droplets.

-

-

Sample Collection and Preparation :

-

Carefully withdraw a sample from the clear, aqueous phase using a syringe, ensuring no undissolved solute is collected. A centrifugation step may be required if a stable emulsion forms.

-

The sample is then extracted into a suitable, water-immiscible organic solvent (e.g., hexane or dichloromethane) for analysis.

-

-

Analysis :

-

The concentration of this compound in the organic extract is quantified using an appropriate analytical technique, most commonly Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting :

-

The solubility is calculated based on the measured concentration in the aqueous phase and is typically reported in units of g/L or mg/L.

-

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Logical Framework for Solvent Selection

When developing a formulation or planning a reaction, a logical approach to solvent selection is necessary. The following diagram illustrates a decision-making process for testing the solubility of a compound like this compound.

Caption: Decision tree for systematically evaluating solvent compatibility.

Conclusion

This compound exhibits a solubility profile characteristic of a long-chain alcohol. It is predicted to be poorly soluble in water due to its large, nonpolar hydrocarbon structure. Conversely, it is expected to be miscible or highly soluble in a broad range of nonpolar and polar organic solvents . For drug development and chemical synthesis, this indicates that organic solvent systems are required for processing, while its low water solubility will be a key factor in formulation, environmental impact assessments, and predicting its behavior in biological systems. Accurate experimental determination using standardized methods like the shake-flask protocol is essential for obtaining precise quantitative data for specific applications.

References

- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 7. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 4-Ethyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

While the precise historical moment of the discovery of 4-Ethyl-2-octanol is not prominently documented in scientific literature, its synthesis is achievable through well-established, historical chemical reactions dating back to the late 19th and early 20th centuries. This guide explores the plausible historical pathways for the synthesis of this branched-chain secondary alcohol, providing detailed experimental protocols for these foundational methods. The compound, a member of the C10 alcohol family, finds applications in various industries, including as a solvent and in the formulation of fragrances.[1][2][3] Its relevance in drug development is primarily as a potential intermediate or solvent in synthetic processes.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 | g/mol |

| CAS Number | 19780-78-0 | |

| Boiling Point | 198-201 | °C |

| Density | 0.824 | g/cm³ |

| Refractive Index | 1.434 | |

| Flash Point | 85 | °C |

Note: The values presented are typical and may vary slightly depending on the source and purity.

Historical Synthesis Methodologies

The synthesis of a secondary alcohol like this compound would have been possible through several key reactions developed by early organic chemists. These methods remain fundamental in organic synthesis today.

Discovered by Victor Grignard in 1900, the Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly probable method for the early synthesis of this compound.[4][5] The reaction involves the addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone. For the synthesis of this compound, two principal retrosynthetic disconnections are possible.

Retrosynthetic Pathway for Grignard Synthesis

Caption: Retrosynthetic analysis of this compound via the Grignard reaction.

Experimental Protocol (Route A): Synthesis from 2-Bromopropane and 4-Ethylhexanal

This protocol outlines the synthesis of this compound using isopropylmagnesium bromide and 4-ethylhexanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromopropane

-

4-Ethylhexanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and should proceed to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of isopropylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C using an ice bath. Add a solution of 4-ethylhexanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

The Guerbet reaction, first reported by Marcel Guerbet, is a self-condensation of an alcohol at high temperature in the presence of a base to form a higher branched alcohol.[6][7][8][9] While a direct self-condensation to this compound is not possible, a mixed Guerbet reaction could theoretically be employed, though control of the product distribution would be challenging. A more plausible historical synthesis would involve the Guerbet condensation of pentan-1-ol to produce 2-propylheptan-1-ol, a structural isomer, illustrating the historical capability to synthesize branched C10 alcohols.

Guerbet Reaction Workflow

Caption: Generalized workflow for the Guerbet reaction.

Discovered by Sergey Reformatsky, this reaction involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc to form a beta-hydroxy ester.[10][11][12][13] Subsequent reduction of the ester group would yield a 1,3-diol, which could then be further manipulated. While a more circuitous route to this compound, it represents another powerful, historical carbon-carbon bond-forming reaction that could have been adapted for its synthesis.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-ethylheptanoate

This protocol outlines the initial step of a potential Reformatsky-based synthesis towards a precursor of this compound.

Materials:

-

Zinc dust (activated)

-

Anhydrous benzene (B151609) or toluene

-

Ethyl bromoacetate (B1195939)

-

10% Sulfuric acid solution

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust and a crystal of iodine in anhydrous benzene.

-

Reaction: Add a mixture of ethyl bromoacetate and 3-ethylpentanal dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once started, the reaction should proceed to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Work-up: Cool the reaction mixture and hydrolyze it by adding 10% sulfuric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting crude ethyl 3-hydroxy-5-ethylheptanoate can be purified by vacuum distillation. Further reduction of the ester would be required to obtain a diol intermediate.

Conclusion

While the specific discovery of this compound is not a celebrated event in the annals of chemistry, its synthesis was well within the capabilities of organic chemists in the late 19th and early 20th centuries. The Grignard reaction, in particular, stands out as the most direct and likely historical method for its preparation. The Guerbet and Reformatsky reactions also represent plausible, albeit potentially more complex, historical routes. Understanding these foundational synthetic methods provides valuable context for the synthesis of this and other branched-chain alcohols that are relevant to both industrial and research applications, including their potential use in the synthesis of more complex molecules in the field of drug development.

References

- 1. ALCOHOL C-10 - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. C10 Alcohol Manufacturer & Suppliers |ELHUME-OC10 - Elchemy [elchemy.com]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. aocs.org [aocs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]

- 13. psiberg.com [psiberg.com]

The Elusive Presence of 4-Ethyl-2-octanol in the Plant Kingdom: A Technical Review

A comprehensive review of available scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of 4-Ethyl-2-octanol in botanical sources. While this specific branched-chain alcohol is a well-documented chemical entity, its presence as a plant-derived volatile or secondary metabolite remains unconfirmed. This technical guide provides an in-depth analysis of the current state of knowledge, discusses the occurrence of related isomers in nature, and outlines a generalized experimental workflow for the identification of volatile compounds from plant matter.

This compound: A Synthetic Compound in Focus

This compound is a recognized chemical compound with the CAS Registry Number 19780-78-0.[1][2][3] Its chemical and physical properties are well-documented in various databases. However, a thorough search of scientific literature, including phytochemical and volatile organic compound (VOC) databases, yielded no reports of its isolation or identification from any plant species. The available information predominantly points towards its synthetic origin and commercial availability.

Isomeric Variations: The Presence of Ethyloctanols in Nature

While this compound appears to be absent from the botanical landscape, its isomers have been reported as naturally occurring. Notably, 2-ethyl-1-octanol is described as being "found in nature". Another related compound, 2-ethylhexanol , is known to be "encountered in plants, fruits, and wines"[4]. This suggests that the biosynthetic pathways for the formation of branched-chain octanols exist in the plant kingdom, although the specific isomeric form of this compound has not been observed.

Quantitative Data on Related Volatile Compounds

To provide a framework for the type of quantitative data that would be expected if this compound were to be discovered in a plant species, the following table summarizes the concentrations of other volatile compounds identified in the essential oil of Achillea fragrantissima. This plant is known for its rich and diverse profile of volatile secondary metabolites.

| Compound | Relative Percentage (%) in Essential Oil |

| cis-Thujone | 52.1 - 72.6 |

| Santolina alcohol | 15.54 |

| Artemisia ketone | 15 |

| alpha-Thujone | 10.58 |

| Data is compiled from studies on the volatile constituents of Achillea fragrantissima. |

Experimental Protocols for Volatile Compound Analysis

The identification and quantification of novel volatile compounds from botanical sources require a systematic and rigorous experimental approach. The following is a generalized protocol based on standard methodologies for the analysis of plant essential oils and volatiles.

Plant Material Collection and Preparation

-

Collection: Aerial parts of the plant (leaves, flowers, stems) are collected, preferably during the flowering stage when the concentration of essential oils is often at its peak.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area for a period of two to three weeks to reduce moisture content.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Volatile Compounds

Hydrodistillation: This is a common method for extracting essential oils.

-

A known quantity of the powdered plant material is placed in a Clevenger-type apparatus.

-

Distilled water is added to the flask containing the plant material.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

-

The essential oil, being immiscible with water, is collected from the apparatus.

-

The extracted oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for separating volatile compounds (e.g., HP-5MS) is installed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.

-

Injection: A small volume of the essential oil, diluted in a suitable solvent (e.g., hexane), is injected into the GC.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. As the separated compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.

-

Identification: The resulting mass spectra are compared with a reference library (e.g., NIST, Wiley) to identify the individual compounds. The identification is further confirmed by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each compound is calculated based on the peak area in the chromatogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from a botanical source.

References

Chirality and Optical Rotation of 4-Ethyl-2-octanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 4-Ethyl-2-octanol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing one or more chiral centers, typically a carbon atom bonded to four different groups, will exhibit stereoisomerism.[1] this compound possesses two such chiral centers at the C2 and C4 positions of the octanol (B41247) backbone.

The presence of two chiral centers means that this compound can exist as a mixture of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. Diastereomeric relationships exist between pairs of non-mirror-image stereoisomers.

Optical Rotation and Enantiomers

Enantiomers of a chiral compound have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light.[2] A solution of a pure enantiomer will rotate the plane of polarized light by a specific angle, a phenomenon known as optical rotation.[2] The direction and magnitude of this rotation are characteristic of the enantiomer.

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light to the right (clockwise).

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light to the left (counter-clockwise).

A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Specific Rotation

The quantitative measure of a compound's optical activity is its specific rotation, [α]. It is a characteristic physical constant for a given chiral compound under specified conditions (temperature, wavelength, solvent, and concentration).

It is important to note that despite a thorough literature search, specific optical rotation values for the enantiomers of this compound could not be located. The determination of these values would require experimental measurement following enantioselective synthesis and purification.

Data Presentation

As no specific quantitative data for the optical rotation of this compound enantiomers were found in the scientific literature, the following table is presented as a template for how such data would be structured.

| Enantiomer | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |

| (2R, 4R)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |

| (2S, 4S)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |

| (2R, 4S)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |

| (2S, 4R)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |

Table 1: Template for Quantitative Data on the Optical Rotation of this compound Stereoisomers.

Experimental Protocols

The following sections detail generalized experimental protocols for the enantioselective synthesis, separation, and characterization of chiral alcohols like this compound. These are based on established methodologies for similar compounds.

Enantioselective Synthesis

The synthesis of a specific enantiomer of this compound would typically involve an asymmetric synthesis strategy. One common approach is the use of a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction. A plausible, though not explicitly documented, synthetic route could involve the asymmetric reduction of a corresponding ketone, 4-ethyl-2-octanone.

General Protocol for Asymmetric Reduction of a Ketone:

-

Catalyst Preparation: A chiral catalyst, such as a derivative of a chiral amino alcohol, is prepared in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The prochiral ketone (4-ethyl-2-octanone) is dissolved in an anhydrous solvent (e.g., toluene, THF) and cooled to a low temperature (e.g., -78 °C).

-

Addition of Reagents: The chiral catalyst solution is added, followed by the slow addition of a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, it is quenched by the addition of a protic solvent (e.g., methanol). The mixture is then warmed to room temperature, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Enantiomer Separation and Analysis

The separation and analysis of the enantiomers of this compound are typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral GC is a powerful technique for separating and quantifying volatile enantiomers.[1] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative.[3]

General Protocol for Chiral GC Analysis:

-

Sample Preparation: A dilute solution of the this compound enantiomeric mixture is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane). Derivatization to a more volatile ester or ether may be performed to improve separation.[3]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of around 180 °C at a rate of 5-10 °C/min.

-

-

Data Analysis: The retention times of the two enantiomers are used for identification, and the peak areas are used to determine the enantiomeric excess (e.e.) of the mixture.

Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers.[4] The separation is performed on a column packed with a chiral stationary phase, commonly polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives).[5]

General Protocol for Chiral HPLC Analysis:

-

Sample Preparation: A solution of the this compound enantiomeric mixture is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column) is used.

-

HPLC Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in a ratio such as 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active group might be necessary, or a refractive index (RI) detector could be used.

-

-

Data Analysis: The retention times of the enantiomers are used for identification, and the peak areas are used to calculate the enantiomeric ratio.

Determination of Optical Rotation by Polarimetry

Once an enantiomer has been synthesized and purified, its specific rotation can be measured using a polarimeter.

General Protocol for Polarimetry:

-

Sample Preparation: A precise concentration of the purified enantiomer of this compound is prepared in a suitable solvent (e.g., chloroform, ethanol) using a volumetric flask.

-

Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter cell of a known path length (typically 1 dm) is filled with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature (typically 20 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Visualizations

The following diagrams illustrate the logical workflow for the enantioselective synthesis and analysis of this compound.

Conclusion

While specific data on the optical rotation of this compound enantiomers remain to be experimentally determined and published, this technical guide provides a robust framework for approaching their synthesis, separation, and characterization. The principles of chirality and optical activity, coupled with the detailed, albeit generalized, experimental protocols for chiral chromatography and polarimetry, offer a solid foundation for researchers and scientists in the field of drug development and stereoselective synthesis. The successful application of these methods will be crucial for elucidating the distinct properties and potential applications of the individual stereoisomers of this compound.

References

4-Ethyl-2-octanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Ethyl-2-octanol (CAS No: 19780-78-0). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this chemical compound. Given the limited availability of a complete, verified Safety Data Sheet for this compound, this guide synthesizes available data and incorporates information from structurally similar aliphatic alcohols to provide a thorough overview. All data derived from analogous compounds are clearly noted.

Chemical and Physical Properties

This compound is a secondary alcohol. Its chemical and physical properties are summarized in the table below. Where specific data for this compound is unavailable, information for the structural analog 2-Octanol is provided and noted.

| Property | Value | Source(s) |

| Molecular Formula | C10H22O | |

| Molecular Weight | 158.28 g/mol | |

| CAS Number | 19780-78-0 | |

| Appearance | Colorless oily liquid with a characteristic odor (presumed based on analogs) | |

| Boiling Point | 178.5 °C (for 2-Octanol) | |

| Melting Point | -38.6 °C (for 2-Octanol) | |

| Flash Point | 76 °C (for 2-Octanol) | |

| Density | 0.82 g/cm³ (for 2-Octanol) | |

| Vapor Pressure | Not available | |

| Autoignition Temperature | > 200 °C (general for aliphatic alcohols) | |

| Explosive Limits | Not available | |

| Solubility in Water | 0.096 ml/100 ml (for 2-Octanol) | |

| Octanol/Water Partition Coefficient (logP) | 3.8 (Predicted) |

Hazard Identification and GHS Classification

Based on aggregated GHS information, this compound is classified as an irritant.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50 (Oral) | 200 mg/kg (for 2-Octanol) | Rat | Oral | |

| LC50 (Inhalation) | >4.8 mg/l, 4 h (for a similar aliphatic alcohol mixture) | Rat | Inhalation | |

| LD50 (Dermal) | >4,000 mg/kg (for a similar aliphatic alcohol mixture) | Rat | Dermal |

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

When handling, do not eat, drink, or smoke.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet to the doctor in attendance.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Firefighting Measures

Suitable Extinguishing Media:

-

Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray may be used to cool containers.

Specific Hazards Arising from the Chemical:

-

Combustible liquid.

-

Vapors may form explosive mixtures with air above the flashpoint.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Containers may explode when heated.

-

Hazardous combustion products may include carbon monoxide and carbon dioxide.

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Cool fire-exposed containers with water spray from a protected location.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors and contact with skin and eyes. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Contain and absorb the spill with non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the material in a suitable, labeled container for disposal.

Visualized Workflows

Chemical Handling Workflow

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-4-Ethyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Ethyl-2-octanol is a chiral alcohol with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its specific stereochemistry necessitates a stereoselective approach to its synthesis to ensure the desired biological activity and avoid potential off-target effects from other stereoisomers. This document provides detailed application notes and protocols for two effective methods for the stereoselective synthesis of (R)-4-Ethyl-2-octanol: Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction. These methods offer high enantioselectivity and are adaptable to various scales of production.

The synthesis begins with the precursor 4-ethyl-2-octanone, which is then asymmetrically reduced to the desired (R)-alcohol. The choice between a chemical or biocatalytic approach may depend on factors such as substrate scope, catalyst availability, cost, and environmental considerations.

Method 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH3·THF).[3] The predictability of the stereochemical outcome and the high enantioselectivities achievable make it a valuable tool in organic synthesis. For the synthesis of (R)-4-Ethyl-2-octanol, the (R)-CBS catalyst would be utilized.

Logical Workflow for CBS Reduction

Caption: Workflow for the CBS reduction of 4-ethyl-2-octanone.

Experimental Protocol: CBS Reduction of 4-Ethyl-2-octanone

Materials:

-

4-Ethyl-2-octanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Anhydrous THF is added to the flask.

-

Addition of Reagents: The flask is cooled to -20 °C in a dry ice/acetone (B3395972) bath. Borane-dimethyl sulfide complex (1.2 eq) is added dropwise via syringe. A solution of 4-ethyl-2-octanone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -20 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Workup: The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is dissolved in diethyl ether or dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford (R)-4-Ethyl-2-octanol.

-

Characterization: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data for CBS Reduction of Aliphatic Ketones

| Substrate Analogue | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |

| 2-Octanone | (R)-CBS | 90 | 95 (R) | General Literature |

| 3-Nonanone | (R)-CBS | 88 | 92 (R) | General Literature |

| 1-Phenyl-1-butanone | (R)-CBS | 92 | 98 (R) | General Literature |

Note: The data presented are representative values for similar aliphatic ketones and may vary for 4-ethyl-2-octanone.

Method 2: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[4] These enzymes often operate under mild conditions (room temperature and neutral pH) in aqueous media. A key requirement for KREDs is a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. An efficient cofactor regeneration system is therefore essential for a cost-effective process. A common approach is to use a substrate-coupled regeneration system, such as employing isopropanol (B130326) as a co-solvent and sacrificial hydrogen donor, which is oxidized to acetone by the same enzyme.

Signaling Pathway for Biocatalytic Reduction

References

- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Stereoselective Synthesis of (S)-4-Ethyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of (S)-4-Ethyl-2-octanol, a chiral alcohol with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Two primary strategies are presented: the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of a racemic alcohol.

Synthesis of the Precursor: 4-Ethyl-2-octanone

A common precursor for the synthesis of 4-Ethyl-2-octanol is the corresponding ketone, 4-ethyl-2-octanone. A reliable method for its preparation involves a Grignard reaction followed by oxidation.

Protocol 1: Synthesis of 4-Ethyl-2-octanone

1. Grignard Reaction of 2-Ethylhexanal (B89479) with Methylmagnesium Bromide:

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide

-

2-Ethylhexanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

Once the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2-ethylhexanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic this compound.

-

2. Oxidation of Racemic this compound to 4-Ethyl-2-octanone:

Two common methods for the oxidation of secondary alcohols to ketones are the Swern oxidation and the pyridinium (B92312) chlorochromate (PCC) oxidation.[1][2][3][4][5]

-

Method A: Swern Oxidation [4]

-

Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine, dichloromethane (B109758) (DCM), crude racemic this compound.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of crude racemic this compound in anhydrous DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine, and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-ethyl-2-octanone.

-

-

-

Method B: Pyridinium Chlorochromate (PCC) Oxidation [1][2][3][5]

-

Materials: Pyridinium chlorochromate (PCC), dichloromethane (DCM), crude racemic this compound, silica gel.

-

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Add a solution of crude racemic this compound in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain 4-ethyl-2-octanone.

-

-

Stereoselective Synthesis of (S)-4-Ethyl-2-octanol

Method 1: Asymmetric Reduction of 4-Ethyl-2-octanone via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[6][7][8][9][10][11][12][13][14][15] To obtain the (S)-alcohol, the (R)-CBS catalyst is typically used.

Protocol 2: CBS Reduction of 4-Ethyl-2-octanone

-

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-Ethyl-2-octanone

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents).

-

Cool the flask to 0 °C and add the borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.0 equivalents) dropwise.

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Cool the reaction mixture to the desired temperature (typically between -40 °C and -78 °C).

-

Slowly add a solution of 4-ethyl-2-octanone in anhydrous THF to the catalyst-borane mixture.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

-

Extract the product with diethyl ether.

-